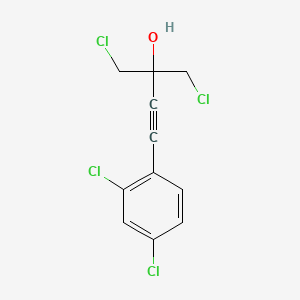
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a butynol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol typically involves multi-step organic reactions. One common method might include the alkylation of a dichlorophenyl acetylene derivative followed by chlorination and hydroxylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated systems and stringent quality control measures would ensure consistency and safety in the production process.
化学反応の分析
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction could lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might yield alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield dichlorophenyl ketones, while reduction could produce dichlorophenyl alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol
- 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-1-ol
- 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-2-yn-2-ol
Uniqueness
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol is unique due to its specific arrangement of chlorine atoms and the butynol group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
90160-67-1 |
|---|---|
分子式 |
C11H8Cl4O |
分子量 |
298.0 g/mol |
IUPAC名 |
1-chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H8Cl4O/c12-6-11(16,7-13)4-3-8-1-2-9(14)5-10(8)15/h1-2,5,16H,6-7H2 |
InChIキー |
YLVPUNZPUXBMCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C#CC(CCl)(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
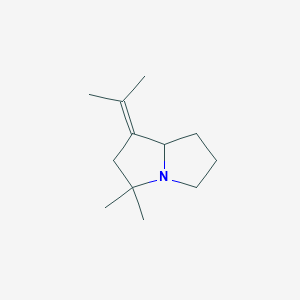
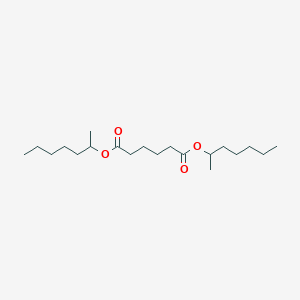


![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
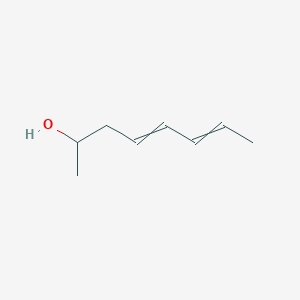
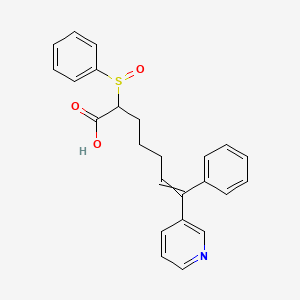
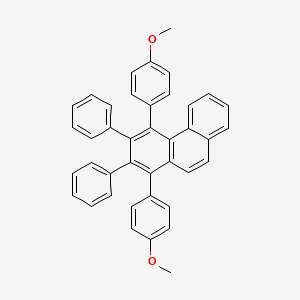
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)

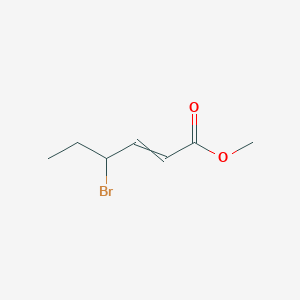
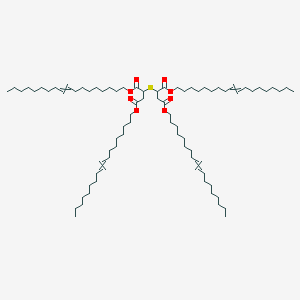
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
